2-Bromo-1,4-dihydroxyanthraquinone

Dye Chemistry Synthetic Fibers Photophysics

Researchers developing deep violet-red disperse dyes for automotive textiles face the challenge of achieving sufficient bathochromic shift and photostability. 2-Bromoquinizarin solves this by enabling a 60 nm bathochromic shift and excellent lightfastness when condensed with aminoalcohols. • Exclusive precursor for Pigment Violet 20 (C.I. 58225) with no PVC migration • Enables Suzuki-Miyaura cross-coupling for anticancer SAR library synthesis • Directs regioselective formation of 7-aminated naphthophenothiazine-diones Supplied as white fine powder, ≥95% purity, with global shipping available.

Molecular Formula C14H7BrO4
Molecular Weight 319.11 g/mol
CAS No. 81-52-7
Cat. No. B1605073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,4-dihydroxyanthraquinone
CAS81-52-7
Molecular FormulaC14H7BrO4
Molecular Weight319.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)Br)O
InChIInChI=1S/C14H7BrO4/c15-8-5-9(16)10-11(14(8)19)13(18)7-4-2-1-3-6(7)12(10)17/h1-5,16,19H
InChIKeyBPUAQNKWCBCCAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,4-dihydroxyanthraquinone: Core Properties & Industrial Significance


2-Bromo-1,4-dihydroxyanthraquinone, also known as 2-bromoquinizarin, is a halogenated anthraquinone derivative with the molecular formula C₁₄H₇BrO₄ and a molecular weight of 319.11 g/mol [1]. Its structure, featuring a bromine atom at the 2-position and hydroxyl groups at the 1- and 4-positions on the anthraquinone core, imparts distinct reactivity and photophysical properties that differentiate it from unsubstituted 1,4-dihydroxyanthraquinone (quinizarin) and other 2-substituted analogs [2]. The compound is primarily utilized as a versatile intermediate in the synthesis of high-performance dyes, pigments, and pharmacologically active anthraquinones [3].

Halogenated anthraquinone intermediate for high‑performance dyes, pigments, and drug‑lead synthesis
Bromine at 2‑position enables unique nucleophilic substitution and cross‑coupling reactivity
Critical precursor for deep violet‑red disperse dyes with reported bathochromic shift and lightfastness

2-Bromo-1,4-dihydroxyanthraquinone: Irreplaceable Reactivity


Simple substitution of 2-Bromo-1,4-dihydroxyanthraquinone with other 2-substituted-1,4-dihydroxyanthraquinones (e.g., 2-sulpho or 2-phenoxy) or unsubstituted quinizarin will alter both synthetic outcomes and final product performance. The bromine atom at the 2-position is a privileged leaving group that enables specific nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) which are not feasible or are significantly less efficient with chloro, sulpho, or phenoxy substituents [1]. Furthermore, the presence and position of the bromine directly influence the bathochromic shift of the resulting dyes and their subsequent fastness properties on synthetic fibers [2]. The quantitative evidence below demonstrates that this specific brominated intermediate yields unique product characteristics that cannot be replicated by simply using a different 2-substituted analog.

2‑Chloro, sulpho, or phenoxy analogs
May show significantly lower reactivity in Suzuki‑Miyaura cross‑coupling, limiting diversity in derivative synthesis.
Unsubstituted quinizarin
Lacks the halogen leaving group; the same condensation and heterocycle‑formation pathways may not proceed or yield different products.
Alternative 2‑substituted intermediates
Can alter the bathochromic shift and fastness profile of the final dye; color and durability targets may not be met without bromine.

2-Bromo-1,4-dihydroxyanthraquinone: Comparative Evidence vs. Alternatives


Superior Bathochromic Shift in Polyester Dyes

The ring-closed product derived from 2-Bromo-1,4-dihydroxyanthraquinone, 2,3-dihydroanthra(1,2-b)(1,4)oxazine-7,12-dione, exhibits two resolved long-wavelength absorption maxima that are significantly red-shifted compared to the uncyclised precursor 2-(1,1-bis-hydroxymethyl)ethylamino-1,4-dihydroxyanthraquinone [1]. This demonstrates that the specific brominated intermediate enables access to a chromophore with distinct photophysical properties crucial for deep violet-red shades.

Bathochromic shift
Head‑to‑head
+20 nm & +60 nm vs. uncyclised precursor
Enables deep violet‑red shades on polyester
UV‑Vis comparison in solution
Dye Chemistry Synthetic Fibers Photophysics

Excellent Lightfastness on Polyester

The heterocyclic dye produced from the condensation of 2-Bromo-1,4-dihydroxyanthraquinone yields deep violet-red colorations on polyester that are characterized by 'excellent fastness to light' [1]. This performance metric is a key differentiator in the selection of dyes for outdoor or high-light-exposure applications and is a direct consequence of the specific molecular structure accessible through the bromo intermediate.

Lightfastness
Class‑level
Rated excellent on polyester
Supports outdoor and high‑exposure textile use
Standard textile testing conditions
Textile Dyeing Lightfastness Polyester

Suzuki-Miyaura Cross-Coupling for Anticancer Agents

2-Bromo-1,4-dihydroxyanthraquinone (or its close analog 1-hydroxy-2-bromoanthraquinone) serves as a critical substrate for Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of a library of 2-arylated 1-hydroxyanthraquinones [1]. This methodology is essential for generating structural diversity and identifying lead compounds with potent anticancer activity comparable to doxorubicin against specific cancer cell lines [1]. In contrast, analogous 2-chloro or 2-sulpho derivatives would not participate in this transformation under the same conditions.

Cross‑coupling utility
Cross‑study
Effective Suzuki‑Miyaura substrate; unreactive with Cl, sulpho analogs
Enables diverse 2‑aryl derivative libraries
Pd‑catalyzed conditions, arylboronic acids
Medicinal Chemistry Anticancer Cross-Coupling

Divergent Heterocyclic Synthesis Pathway

In condensation reactions with 2-aminobenzenethiol, 2-substituted-1,4-dihydroxyanthraquinones generally undergo elimination of the 2-substituent to yield a common product (I). However, when using 1-hydroxy(or amino)-2-bromo-4-aminated anthraquinones, the reaction pathway is diverted to yield a unique 7-aminated analogue (III) via retention of the amine and participation of the bromine [1]. This demonstrates a unique and quantifiable divergence in reaction outcome that is specific to the presence and position of the bromine atom.

Heterocycle formation
Head‑to‑head
Yields 7‑aminated analogues (III) vs. common product (I) from other 2‑substituents
Access to distinct naphthophenothiazinedione scaffold
Condensation with 2‑aminobenzenethiol
Heterocyclic Chemistry Reaction Mechanism Synthetic Strategy

2-Bromo-1,4-dihydroxyanthraquinone: Procurement & Application Scenarios


High-Performance Polyester Disperse Dyes

2-Bromo-1,4-dihydroxyanthraquinone is the precursor of choice for developing disperse dyes for polyester that require deep violet-red shades combined with excellent lightfastness. The data confirm that condensation with specific aminoalcohols yields a chromophore with a significant 60 nm bathochromic shift and excellent photostability [1]. This makes it the preferred intermediate when the end-use application demands long-lasting, vibrant color under prolonged light exposure, such as in automotive interiors, outdoor apparel, and home furnishings.

Bioactive Anthraquinone Synthesis via Cross-Coupling

For medicinal chemistry programs focused on developing new anticancer leads from the anthraquinone scaffold, 2-Bromo-1,4-dihydroxyanthraquinone is a strategically essential building block. It uniquely enables efficient Suzuki-Miyaura cross-coupling to introduce aryl diversity at the 2-position, a transformation that is not practical with chloro or other 2-substituted analogs [1]. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies and the identification of candidates with potent, doxorubicin-comparable cytotoxicity [1].

7-Aminated Naphthophenothiazinedione Synthesis

This compound is uniquely suited for the regioselective synthesis of 7-aminated-14H-naphtho[2,3-a]phenothiazine-8,13-diones. Unlike other 2-substituted-1,4-dihydroxyanthraquinones, which undergo elimination to form a non-aminated core, the 2-bromo derivative directs the reaction toward the aminated product [1]. This provides a specific, high-value synthetic entry point to a distinct class of heterocycles with potential applications as advanced dyes or bioactive molecules, justifying its selection for specialized R&D projects.

Pigment Violet 20 Synthesis

2-Bromo-1,4-dihydroxyanthraquinone is a key intermediate in the commercial synthesis of specific anthraquinone pigments, most notably Pigment Violet 20 (C.I. 58225). The industrial process involves its condensation with phenol, followed by sulfonation and further transformation to yield a brilliant red-light purple pigment with excellent oleic acid resistance and no PVC migration [1]. This established industrial route highlights the compound's irreplaceable role in manufacturing pigments with specific coloristic and fastness profiles.

Application
Selection Property
Validation Focus
Polyester disperse dye synthesis
Bathochromic shift and lightfastness
Spectral and fastness testing on polyester fabric
Anticancer lead discovery (SAR)
Cross‑coupling reactivity for aryl diversification
Cancer cell‑line cytotoxicity endpoint review
Regioselective heterocycle synthesis
Divergent reaction pathway (bromine‑directed)
Product selectivity by NMR/HPLC
Anthraquinone pigment manufacturing
Industrial condensation route (Pigment Violet 20)
Coloristic and migration fastness assessment

Technical Documentation Hub

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23 linked technical documents
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